Clencyclohexerol-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

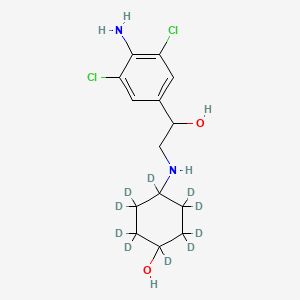

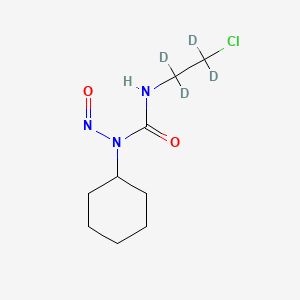

Clencyclohexerol-d10 is the deuterium-labeled version of Clencyclohexerol . It is a β-agonist and can be used as a growth promoter in animals . It is generally used as an internal standard substance for nuclear magnetic resonance (NMR) for quantitative analysis and structural identification .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of Clencyclohexerol-d10 is 329.29 . Its molecular formula is C14H10D10Cl2N2O2 . The SMILES representation of its structure is OC1(C([2H])(C([2H])(C([2H])(C([2H])(C1([2H])[2H])[2H])NCC(C2=CC(Cl)=C(C(Cl)=C2)N)O)[2H])[2H])[2H] .Physical And Chemical Properties Analysis

Clencyclohexerol-d10 is a colorless liquid and is stable at room temperature . It has physical and chemical properties similar to cyclohexanol .科学研究应用

电子碰撞质谱

- 应用: 通过电子碰撞质谱用于酚环己胺(PCP)的鉴定。类似d5.PCP和d10.PCP的氘标记化合物,包括Clencyclohexerol-d10,在研究PCP的质谱中起着关键作用。这种方法对于理解PCP分析中的主要碎片和形成途径至关重要(Clark, 1986)。

药代动力学和药效学

- 应用: Clencyclohexerol-d10在评估酚环己胺的药代动力学和药效学方面发挥了作用。该研究比较了氘取代药物与正常同位素丰度的药物在体内作用的差异,揭示了代谢和生物利用度方面的差异(Cho et al., 1989)。

气相化学反应

- 应用: 在研究O3与环己烯的气相反应中进行了调查。Clencyclohexerol-d10在实验中用于区分臭氧与环己烯反应产生的产物与涉及OH自由基的产物,有助于理解大气化学过程(Aschmann et al., 2003)。

受污染含水层中的底物转化

- 应用: 作为氘代替品用于研究BTEX污染地下水含水层中芳香烃的原位转化。检测其转化产物有助于评估环境修复研究中的厌氧转化过程(Reusser et al., 2002)。

植物激素研究

- 应用: 在水稻植物激素研究中提到D10,参与了赤霉素类植物激素的研究。D10在赤霉素的合成和信号传导中起着重要作用,影响植物生长和发育(Hu et al., 2010); (Sun et al., 2014)。

化学合成和材料科学

- 应用: 在与铜系金属化学中的环三核配合物相关的研究中提到,重点关注合成和在材料科学和催化中的潜在应用(Zheng et al., 2020)。

作用机制

Target of Action

Clencyclohexerol-d10 is a deuterium-labeled variant of Clencyclohexerol . Its primary target is the beta-adrenergic receptor . Beta-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy homeostasis .

Mode of Action

As a beta-agonist , Clencyclohexerol-d10 binds to beta-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural ligands of these receptors . This binding triggers a cascade of intracellular events leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic AMP (cAMP). The elevated cAMP levels then activate protein kinase A, leading to the phosphorylation of various target proteins .

Biochemical Pathways

The activation of beta-adrenergic receptors by Clencyclohexerol-d10 affects several biochemical pathways. The most notable is the cAMP-dependent pathway , which regulates numerous physiological processes, including heart rate, muscle contraction, and lipid metabolism . The downstream effects of this pathway activation depend on the specific cell type and the complement of proteins expressed.

Pharmacokinetics

Deuterium’s presence may slow down metabolic processes, potentially leading to increased bioavailability and longer half-life .

Result of Action

The molecular and cellular effects of Clencyclohexerol-d10’s action are primarily related to its role as a beta-agonist. By stimulating beta-adrenergic receptors, it can induce smooth muscle relaxation and increase heart rate . Additionally, Clencyclohexerol-d10 can be used as a growth promoter in animals .

未来方向

属性

IUPAC Name |

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLKXDTRUWFDL-AJHFZFCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clencyclohexerol-d10 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)

![sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B585647.png)

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)